2-MPPA
CAS No.: 254737-29-6
Cat. No.: VC21245200
Molecular Formula: C8H14O4S
Molecular Weight: 206.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 254737-29-6 |
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Molecular Formula | C8H14O4S |
Molecular Weight | 206.26 g/mol |
IUPAC Name | 2-(3-sulfanylpropyl)pentanedioic acid |
Standard InChI | InChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12) |
Standard InChI Key | FNLNSQHJKVQCBP-UHFFFAOYSA-N |
SMILES | C(CC(CCC(=O)O)C(=O)O)CS |
Canonical SMILES | C(CC(CCC(=O)O)C(=O)O)CS |
Chemical Properties
The chemical structure and properties of 2-MPPA are fundamental to understanding its biological activity and pharmaceutical potential. The compound contains a thiol group that is critical for its inhibitory action against GCP II.
Basic Chemical Information
2-MPPA has the molecular formula C8H14O4S with a molecular weight of 206.26 daltons . Its chemical structure includes a pentanedioic acid backbone with a mercaptopropyl group at the C2 position. The systematic name according to chemical nomenclature is 2-(3-sulfanylpropyl)pentanedioic acid .
Property | Value |
---|---|
Molecular Formula | C8H14O4S |
Molecular Weight | 206.26 daltons |
Physical State | Powder |
Solubility | Soluble to 100 mM in water and to 100 mM in DMSO |
Storage Conditions | Desiccate at -20°C |
PubChem ID | 10198171 |
Standard InChIKey | FNLNSQHJKVQCBP-UHFFFAOYSA-N |
For optimal solubilization, it is recommended to warm the tube at 37°C and use ultrasonic agitation . While stock solutions can be stored below -20°C for several months, preparing fresh solutions on the day of use is preferred for maximum efficacy in experimental settings.
Biological Activity and Mechanism of Action
The biological activity of 2-MPPA centers on its ability to inhibit GCP II, an enzyme primarily expressed in astrocytes but also found on neurons, including in dendritic spines as revealed by immunoelectron microscopy studies .
Inhibitory Profile
2-MPPA is a potent and selective inhibitor of GCP II with an IC50 value of 90 nM . Its selectivity profile is particularly impressive, showing minimal activity against other glutamate receptors and metalloproteases, as detailed in Table 2:
Target | Effect of 2-MPPA |
---|---|
Glutamate Carboxypeptidase II (GCP II) | Potent inhibition (IC50 = 90 nM) |
NMDA Glutamate Receptors | Minimal activity |
Kainate Glutamate Receptors | Minimal activity |
AMPA Glutamate Receptors | Minimal activity |
Matrix Metalloproteinases (MMP-1, -2, -3, -7, -9) | Minimal activity |
Angiotensin-Converting Enzyme (ACE) | Minimal activity |
Neutral Endopeptidase (NEP) | Minimal activity |
This selectivity profile contributes significantly to 2-MPPA's potential therapeutic value by reducing the likelihood of off-target effects that could lead to unwanted side effects.
Mechanistic Pathway
The primary mechanism of action for 2-MPPA involves inhibiting GCP II, which normally hydrolyzes NAAG to glutamate and NAA . By preventing this hydrolysis, 2-MPPA increases NAAG levels and decreases glutamate concentrations in the extracellular space.
Increased NAAG activates group II metabotropic glutamate receptors, particularly mGluR3, which has been linked to higher cognitive functions . In the dorsolateral prefrontal cortex of primates, mGluR3s are expressed on dendritic spines where they regulate cyclic adenosine monophosphate-protein kinase A (cAMP-PKA) opening of potassium channels . This regulation enhances neuronal firing during working memory tasks, providing a mechanistic explanation for 2-MPPA's cognitive-enhancing effects.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic and pharmacodynamic properties of 2-MPPA is crucial for developing effective dosing regimens and predicting therapeutic outcomes.
Absorption and Distribution
2-MPPA demonstrates good oral bioavailability, a significant advantage over earlier GCP II inhibitors . Following oral administration, maximal plasma concentrations are typically observed within one hour, indicating rapid absorption . Importantly, inhibitory concentrations of the drug are achieved in neural tissue within the same timeframe, suggesting efficient distribution to the target sites .
Human Studies
2-MPPA holds the distinction of being the first GCP II inhibitor administered to humans . In these initial human studies, the compound was well-tolerated and achieved exposure levels comparable to those required for therapeutic effects in animal models . This favorable profile supports its potential for clinical development.
Therapeutic Applications
Research has identified several potential therapeutic applications for 2-MPPA based on its mechanism of action and efficacy in preclinical models.
Schizophrenia
Abnormalities in glutamatergic neurotransmission are implicated in the pathophysiology of schizophrenia, making GCP II inhibition a potential therapeutic strategy . In mouse models, oral administration of 2-MPPA (10, 30, or 100 mg/kg) significantly attenuated prepulse inhibition (PPI) deficits induced by the NMDA receptor antagonist dizocilpine in a dose-dependent manner .
Neuropathic Pain
2-MPPA has demonstrated significant antinociceptive effects in rat models of neuropathic pain . In the chronic constrictive injury model, although there was a delayed onset of analgesic action, the effects were substantial and persisted with continued treatment .
The analgesic mechanism likely involves reduced glutamate signaling and increased activation of group II mGluRs, which modulate pain transmission pathways. The observed efficacy supports further investigation of 2-MPPA and related compounds for treating chronic pain conditions, which often respond poorly to existing therapies.
Neurodegenerative Conditions
Preclinical evidence indicates that 2-MPPA may have neuroprotective properties, as it has been shown to protect against motor neuron death in mouse models of familial amyotrophic lateral sclerosis . This suggests potential applications in treating or slowing the progression of neurodegenerative disorders characterized by excitotoxicity due to excessive glutamate activity.
Cognitive Enhancement
Perhaps one of the most promising applications for 2-MPPA is in treating cognitive disorders, particularly those associated with aging and neuroinflammation . Research in macaques has provided compelling evidence for cognitive enhancement effects.
In recordings from the dorsolateral prefrontal cortex of aged monkeys performing working memory tasks, iontophoresis of 2-MPPA markedly increased working memory-related neuronal firing and spatial tuning, enhancing neural representations . These beneficial effects were reversed by an mGluR2/3 antagonist or by a cAMP-PKA activator, consistent with the proposed mechanism involving mGluR3 inhibition of cAMP-PKA-potassium channel signaling .
Systemic administration of 2-MPPA significantly improved working memory performance without apparent side effects, with the largest benefits observed in the oldest monkeys . This age-dependent effect is particularly relevant for potential applications in treating cognitive decline in elderly populations.
Experimental Research Methodologies
Various experimental approaches have been employed to study 2-MPPA's properties and effects, providing a comprehensive understanding of this compound.
Synthesis and Analysis
2-MPPA has been synthesized according to published procedures at research institutions such as Johns Hopkins Drug Discovery . The replacement of the phosphonomethyl group with a thioalkyl group led to the discovery of 2-MPPA, which demonstrated improved oral bioavailability compared to earlier GCP II inhibitors .
For bioanalytical purposes, 2-MPPA is typically quantified in plasma and tissue samples following derivatization with N-ethylmaleimide (NEM) and analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This analytical approach allows for sensitive detection of the compound, with calibration ranges of 1–4000 ng/ml in plasma and 50–50,000 ng/ml in tissue samples .
Behavioral Studies
Behavioral testing has been instrumental in evaluating 2-MPPA's efficacy in various disease models:
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Prepulse inhibition (PPI) testing in mice was used to assess potential antipsychotic effects, with 2-MPPA shown to attenuate dizocilpine-induced PPI deficits .
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Chronic constrictive injury models in rats were employed to evaluate analgesic effects in neuropathic pain conditions .
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Working memory tasks in aged macaques were used to assess cognitive enhancement effects, demonstrating improved performance following 2-MPPA administration .
Electrophysiological Studies
Electrophysiological recordings have provided valuable insights into 2-MPPA's neural mechanisms. In dorsolateral prefrontal cortex recordings from aged monkeys performing working memory tasks, iontophoresis of 2-MPPA increased neuronal firing and enhanced spatial tuning . These effects were specific to task-related neuronal activity, suggesting a selective enhancement of cognitive processing rather than generalized excitation.
Anatomical Studies
Multiple-label immunofluorescence and immunoelectron microscopy techniques have been used to localize GCP II in macaque dorsolateral prefrontal cortex, revealing expression in astrocytes as expected, but also on neurons, including extensive expression in dendritic spines . This anatomical distribution provides a structural basis for understanding 2-MPPA's effects on neuronal function and cognition.
Future Research Directions
While substantial progress has been made in understanding 2-MPPA and its effects, several important areas warrant further investigation.
Mechanism Refinement
The delayed onset of 2-MPPA's therapeutic effects in some models suggests complex mechanisms beyond simple enzyme inhibition . Further research to elucidate these adaptive or indirect effects would enhance our understanding of GCP II inhibition and guide the development of improved compounds or combination therapies.
Biomarker Development
Identifying reliable biomarkers that correlate with 2-MPPA's therapeutic effects would facilitate clinical development and personalized medicine approaches. Potential biomarkers might include plasma or cerebrospinal fluid levels of NAAG, glutamate, or downstream signaling molecules, as well as neuroimaging or electrophysiological parameters.
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